tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate is a complex organic compound with a unique spirocyclic structureIts molecular formula is C16H20N2O4, and it has a molecular weight of 304.34 g/mol .
Vorbereitungsmethoden
The synthesis of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate involves multiple steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane . This reaction is followed by further functionalization to introduce the spirocyclic structure.
Analyse Chemischer Reaktionen
tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate include:
tert-Butyl N-(3-hydroxypropyl)carbamate: Used in similar synthetic applications.
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: Another compound with a tert-butyl carbamate group, used in organic synthesis.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Shares some structural similarities and is used in different synthetic routes.
The uniqueness of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate lies in its spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H20N2O4 |
---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
tert-butyl N-(7-methyl-5-oxospiro[7H-pyrano[4,3-b]pyridine-8,1'-cyclopropane]-2-yl)carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-9-16(7-8-16)12-10(13(19)21-9)5-6-11(17-12)18-14(20)22-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18,20) |
InChI-Schlüssel |
WYCHYXSEZOVCIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CC2)C3=C(C=CC(=N3)NC(=O)OC(C)(C)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.